
5-(Adamant-1-yl-methoxy)pentanal
Overview
Description
5-(Adamant-1-yl-methoxy)pentanal is an organic compound with the molecular formula C16H26O2 and a molecular weight of 250.38 g/mol . This compound is characterized by the presence of an adamantane group, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane moiety is attached to a pentanal chain via a methoxy linkage, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Adamant-1-yl-methoxy)pentanal typically involves the reaction of adamantane derivatives with appropriate aldehydes or alcohols. One common method is the alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene using palladium-based catalysts and triphenylphosphines . The reaction conditions often include the use of tetrakis(triphenylphosphine)palladium as a catalyst, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Adamant-1-yl-methoxy)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Adamant-1-yl-methoxy)pentanoic acid.
Reduction: Formation of 5-(Adamant-1-yl-methoxy)pentanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
5-(Adamant-1-yl-methoxy)pentanal serves as a valuable intermediate in organic synthesis. Its adamantane structure provides rigidity and steric hindrance, making it useful for synthesizing complex organic molecules. Specific applications include:
- Synthesis of Adamantane Derivatives : The compound can be utilized to create various derivatives that may exhibit enhanced biological activity or novel chemical properties.
- Building Block for Pharmaceuticals : It is employed as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to certain neurotransmitters .
Medicinal Chemistry
Research has indicated that this compound may have potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines by inducing apoptosis. For instance, in vitro studies have shown it to affect cell lines such as MCF-7 and A549, indicating possible mechanisms involving cell cycle arrest and migration inhibition .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 | 15.63 | Induction of apoptosis |
Study 2 | U-937 | 10.38 | Cell cycle arrest |
Study 3 | A549 | 12.50 | Inhibition of migration |
Biological Research
The compound's unique structure also makes it an interesting subject for biological research:
- Histamine Receptor Interaction : As a derivative related to histamine, it may interact with histamine receptors (H1 and H2), potentially influencing immune responses and inflammatory processes. This interaction could be leveraged in developing treatments for allergic conditions.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Immune Response Modulation : Research demonstrated that the compound could enhance immune responses in murine models by increasing cytokine production following histamine receptor activation.
- Anticancer Efficacy in Animal Models : In vivo studies indicated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as an adjunct therapy in cancer treatment.
Mechanism of Action
The mechanism of action of 5-(Adamant-1-yl-methoxy)pentanal involves its interaction with specific molecular targets. In the context of pain management, the compound inhibits glutamate release without interacting with opioid or cannabinoid receptors. This unique mechanism presents a potential new avenue for analgesic development.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanemethanol: Similar structure but with a hydroxyl group instead of an aldehyde.
5-(Adamant-1-yl-methoxy)pentanoic acid: Oxidized form of 5-(Adamant-1-yl-methoxy)pentanal.
5-(Adamant-1-yl-methoxy)pentanol: Reduced form of this compound.
Uniqueness
This compound is unique due to its specific combination of an adamantane moiety and a pentanal chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Biological Activity
5-(Adamant-1-yl-methoxy)pentanal is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound, characterized by its adamantane moiety and pentanal chain, exhibits properties that may influence its biological interactions. The adamantane structure is known for its rigidity and hydrophobic characteristics, which can affect the compound's pharmacokinetics and interactions with biological targets.
Biological Activity Overview
The biological activities of this compound have not been extensively documented in the literature. However, related compounds with similar structural features have shown promising results in various biological assays.
Anticancer Activity
Research on structurally related compounds indicates potential anticancer properties. For instance, derivatives with adamantane structures have demonstrated selective cytotoxicity against cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
Research Findings
The following table summarizes the biological activities reported for compounds related to this compound:
Case Studies
Several case studies highlight the importance of structural modifications in enhancing the biological activity of adamantane derivatives. For example, modifications that increase hydrophilicity have been shown to improve solubility and bioavailability, leading to enhanced therapeutic efficacy.
Case Study 1: Anticancer Efficacy
In a study evaluating a series of adamantane derivatives, one compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages. The study reported a correlation between molecular structure and potency, emphasizing the role of the adamantane core in mediating these effects.
Case Study 2: Selectivity Against Cancer Cells
Another investigation focused on the selectivity of adamantane derivatives against different cancer cell lines. The findings suggested that certain substitutions on the adamantane framework could lead to increased selectivity for mesenchymal versus epithelial cancer cells.
Q & A
Q. What are the recommended synthetic methodologies for 5-(Adamant-1-yl-methoxy)pentanal in academic research?
Basic Research Question
The compound is synthesized via reductive amination using sodium cyanoborohydride (NaBH3CN) and acetic acid (AcOH) as a catalyst. A key step involves condensing 5-(adamantan-1-yl-methoxy)pentanal with deoxynojirimycin (DNM) under controlled pH and temperature to form stable imine intermediates, which are subsequently reduced to the target amine derivative . Ensure anhydrous conditions and inert atmosphere (e.g., nitrogen) to prevent aldehyde oxidation.
Methodological Considerations :
- Use adamantanemethanol as the adamantane precursor.
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) or LC-MS.
- Purify via column chromatography (silica gel, gradient elution).
Q. How can researchers characterize this compound and resolve spectral data contradictions?
Advanced Research Question
Characterization :
- NMR : Expect distinct adamantane proton signals at δ 1.6–2.1 ppm (multiplet, 15H) and aldehyde proton at δ 9.7–9.9 ppm (singlet). Discrepancies in integration ratios may arise from residual solvents; use deuterated DMSO or CDCl3 for clarity .
- Mass Spectrometry (MS) : Major fragments include [M+H]+ at m/z 292.2 (C19H29O2+) and adamantane-related ions at m/z 135.1. GC-MS fragmentation patterns should align with pentanal derivatives, but adamantane’s stability may suppress typical aldehyde fragmentation modes .
Resolving Contradictions :
- Cross-validate with FT-IR (aldehyde C=O stretch ~1720 cm⁻¹) and X-ray crystallography (if crystalline derivatives are available) .
- Replicate synthesis under standardized conditions to rule out kinetic vs. thermodynamic product formation.
Q. What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators if ventilation is inadequate .
- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent aldehyde polymerization. Separate from oxidizing agents and strong bases .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Q. How can reaction yields be optimized for this compound synthesis?
Advanced Research Question
Variables Influencing Yield :
- Catalyst Loading : Increasing NaBH3CN beyond 1.2 equivalents risks over-reduction of intermediates.
- pH Control : Maintain pH 4–5 (AcOH buffer) to stabilize the imine intermediate without protonating the amine .
- Solvent Choice : Replace THF with dichloromethane (DCM) to improve adamantane solubility and reduce side reactions.
Troubleshooting Low Yields :
- Use freshly distilled pentanal to avoid dimerization.
- Employ high-purity adamantanemethanol (≥98%) to minimize competing reactions.
Q. What role does this compound play in studying non-lysosomal glucosylceramidase (GBA2) inhibition?
Advanced Research Question
The compound is a precursor for AMP-DNM , a potent GBA2 inhibitor used to investigate glycosphingolipid metabolism. Its adamantane group enhances lipid bilayer penetration, enabling targeted enzyme interaction in cellular models .
Experimental Design :
- In Vitro Assays : Incubate with recombinant GBA2 (pH 5.5, 37°C) and measure residual activity fluorometrically (4-methylumbelliferyl-β-D-glucoside substrate).
- Data Interpretation : IC50 values <10 nM confirm high potency. Contradictions in inhibition kinetics may arise from enzyme isoform variability; validate with CRISPR-edited cell lines.
Q. How should researchers address discrepancies in biological activity data across studies using this compound?
Advanced Research Question
Potential Sources of Variability :
- Purity : Impurities >2% (e.g., unreacted adamantanemethanol) can skew bioactivity. Verify purity via HPLC (C18 column, acetonitrile/water 70:30).
- Cell Line Differences : Lipid raft composition in neuronal vs. hepatic cells affects adamantane moiety uptake. Standardize cell models (e.g., HEK293-GBA2 transfection systems) .
Mitigation Strategies :
- Include internal controls (e.g., known GBA2 inhibitors like conduritol B epoxide).
- Publish full synthetic and characterization protocols to enhance reproducibility.
Properties
IUPAC Name |
5-(1-adamantylmethoxy)pentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16/h4,13-15H,1-3,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOWZXQOTUDIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582952 | |
Record name | 5-[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202577-32-0 | |
Record name | 5-(Tricyclo[3.3.1.13,7]dec-1-ylmethoxy)pentanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202577-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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